molecular formula C7H9BrN2O B1290597 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol CAS No. 911112-04-4

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol

Cat. No.: B1290597
CAS No.: 911112-04-4
M. Wt: 217.06 g/mol
InChI Key: AONZIQYJELDBQX-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol is an organic compound that features a brominated pyridine ring attached to an ethanolamine moiety

Biochemical Analysis

Biochemical Properties

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their activity. This modulation can lead to either inhibition or activation of the enzyme, depending on the specific context of the interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can impact cellular metabolism by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress responses. At high doses, this compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For instance, the compound can affect metabolic flux by modulating the activity of enzymes involved in glycolysis and the citric acid cycle. Additionally, this compound can influence metabolite levels by altering the balance between different metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can impact its overall activity and function. For example, this compound may accumulate in metabolically active tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol typically involves the reaction of 5-bromo-2-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the ethanolamine derivative.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom, forming a pyridinylaminoethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of 2-[(5-Bromo-2-pyridinyl)amino]acetaldehyde or 2-[(5-Bromo-2-pyridinyl)amino]acetic acid.

    Reduction: Formation of 2-[(2-Pyridinyl)amino]-1-ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A precursor in the synthesis of 2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol.

    2-Amino-5-chloropyridine: Similar structure but with a chlorine atom instead of bromine.

    2-Amino-5-iodopyridine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of both a brominated pyridine ring and an ethanolamine moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-1-2-7(10-5-6)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONZIQYJELDBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared from 5-bromo-2-fluoropyridine (2.5 g, 14 mmol) and ethanolamine (4.34 g, 70 mmol) as described in example B.45. Obtained as a colorless oil (400 mg, 13%). MS (ISP) 217.2 [(M+H)+], 219.1 [(M+2+H)+].
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Yield
13%

Synthesis routes and methods II

Procedure details

A mixture of 5-bromo-2-chloropyridine (Aldrich, Buchs, Switzerland, 1 g, 5.2 mmol) and 2-hydroxyethylamine (1.59 g, 26 mmol) in 3 ml DMA was heated by microwaves at 170° C. for 1 h. Then the RM was quenched with saturated aqueous NaHCO3 (50 ml) and extracted with EtOAc. The organic layers were washed with saturated aqueous NaHCO3 (4×), dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (DCM/MeOH 0 to 5%). The fractions containing product were evaporated together to give the title compound as an off-white solid. (HPLC: tR 1.66 min (Method A); M+H=217, 219 (Br-pattern) MS-ES)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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